molecular formula C26H30N4 B4656970 1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine

1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine

Cat. No.: B4656970
M. Wt: 398.5 g/mol
InChI Key: AXXDINWMUQVWIU-UHFFFAOYSA-N
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Description

1,2-di(spiro[4H-isoquinoline-3,1’-cyclopentane]-1-yl)hydrazine is a complex organic compound featuring a spirocyclic structure Spiro compounds are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom, providing distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di(spiro[4H-isoquinoline-3,1’-cyclopentane]-1-yl)hydrazine typically involves the condensation of isoquinoline derivatives with hydrazine. One common method includes the reaction of 1-(2-bromomethylphenyl)-1-cyclopentanecarbonitrile with hydrazine under controlled conditions to form the desired spirocyclic hydrazine . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-di(spiro[4H-isoquinoline-3,1’-cyclopentane]-1-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1,2-di(spiro[4H-isoquinoline-3,1’-cyclopentane]-1-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-di(spiro[4H-isoquinoline-3,1’-cyclopentane]-1-yl)hydrazine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This compound may interact with pathways involved in cell proliferation, apoptosis, or microbial growth, making it a candidate for further pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-di(spiro[4H-isoquinoline-3,1’-cyclopentane]-1-yl)hydrazine stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties

Properties

IUPAC Name

1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4/c1-3-11-21-19(9-1)17-25(13-5-6-14-25)27-23(21)29-30-24-22-12-4-2-10-20(22)18-26(28-24)15-7-8-16-26/h1-4,9-12H,5-8,13-18H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXDINWMUQVWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=N2)NNC4=NC5(CCCC5)CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine
Reactant of Route 2
1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine
Reactant of Route 3
1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine
Reactant of Route 4
1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine
Reactant of Route 5
1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine
Reactant of Route 6
1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine

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